Piperidin-1-ylmethylenediphosphonic acid
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Overview
Description
Piperidin-1-ylmethylenediphosphonic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a piperidine ring attached to a methylenediphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-ylmethylenediphosphonic acid typically involves the reaction of piperidine with methylenediphosphonic acid. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-component synthesis techniques, which allow for the preparation of functionalized piperidines in high yields. These methods often utilize a variety of substituted and structurally diverse aldehydes and anilines under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.
Comparison with Similar Compounds
Piperidin-1-ylmethylenediphosphonic acid can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a methylenediphosphonic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32545-72-5 |
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Molecular Formula |
C6H15NO6P2 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
[phosphono(piperidin-1-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
JTLZXDRXWWHVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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